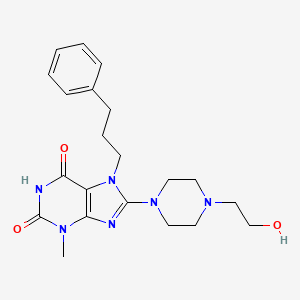

2-氟-N-甲基-6-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-fluoro-N-methyl-6-nitroaniline” is a chemical compound with the CAS Number: 182551-18-4 . It has a molecular weight of 170.14 and its IUPAC name is 2-fluoro-N-methyl-6-nitroaniline .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic aromatic substitution reactions . For instance, the synthetic method of a kind of 2-methyl-3-fluoro-6-nitrobenzoic acid involves a one-step hydrolysis reaction for N-(2-methyl-3-fluorophenyl) ethanamide .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-methyl-6-nitroaniline” can be represented by the InChI code: 1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 .

Physical And Chemical Properties Analysis

“2-fluoro-N-methyl-6-nitroaniline” is a light-yellow to yellow or light-orange to orange to brown powder or crystals . It has a density of 1.361±0.06 g/cm3 and a predicted boiling point of 270.9±30.0 °C .

科学研究应用

染料中间体和其他应用

2-氟-N-甲基-6-硝基苯胺在现有文献中没有直接提及。然而,其近缘衍生物 4-氟-3-硝基苯胺据报道在美国作为一种新型染料中间体具有重要意义。它在制药、杀虫剂和更多染料方面的潜在用途可能很快就会得到扩展 (Bil, 2007)。

配合物形成

2-氟-5-硝基苯胺和 4-氟-2-硝基苯胺与铜(II)、镍(II)和钴(II)配合物的研究表明,在相关化合物中形成配合物的可能性。这些配合物的红外光谱、电子光谱和磁矩已被表征 (Devoto 等人,1982)。

合成技术

对 2-甲基-6-硝基苯胺(一种与 2-氟-N-甲基-6-硝基苯胺密切相关的化合物)合成技术的深入研究,提供了合成此类化合物的潜在方法。该研究表明,硝化过程的温度可以很容易地控制,从而产生高纯度的产品 (孙成会,2009)。

溶解度和热力学

2-甲基-6-硝基苯胺在各种溶剂混合物中的溶解度及其热力学模型为理解 2-氟-N-甲基-6-硝基苯胺等相关化合物的溶解度行为提供了基础。此类研究对于生产和纯化中的实际工艺至关重要 (Cong 等人,2017)。

作用机制

Target of Action

Nitroanilines, in general, are known to interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Nitroanilines are known to undergo various reactions such as nucleophilic substitution and reduction . The presence of the nitro group in the 2-fluoro-N-methyl-6-nitroaniline molecule could potentially make it a substrate for these reactions .

Biochemical Pathways

For instance, they can undergo nitration, reduction, and other reactions that can lead to the formation of various downstream products .

Pharmacokinetics

It’s suggested that the compound should be stored in a dark place, sealed, and dry, indicating that it might be sensitive to light and moisture .

Result of Action

Nitroanilines can undergo various reactions that can lead to the formation of different products, which can have various effects at the molecular and cellular level .

Action Environment

The action of 2-fluoro-N-methyl-6-nitroaniline can be influenced by various environmental factors. For instance, the presence of light and moisture can potentially affect the stability of the compound . Furthermore, the pH and temperature of the environment can also influence the reactivity of the compound.

安全和危害

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-fluoro-N-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXFKUQRBSITJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methyl-6-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2691347.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)

![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)